
2,5-dimethyl2,5-dimethylpyrrolidine-2,5-dicarboxylate,Mixtureofdiastereomers
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl2,5-dimethylpyrrolidine-2,5-dicarboxylate, Mixture of diastereomers, is a chemical compound with the molecular formula C10H17NO4. This compound is a mixture of diastereomers, which means it contains two or more stereoisomers that are not mirror images of each other. It is used as a building block in various chemical syntheses and has applications in medicinal chemistry and other scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl2,5-dimethylpyrrolidine-2,5-dicarboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrolidine with diethyl oxalate under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sodium ethoxide. The mixture is heated under reflux to facilitate the reaction, and the product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2,5-dimethyl2,5-dimethylpyrrolidine-2,5-dicarboxylate may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification process in an industrial setup often involves advanced techniques such as chromatography and crystallization to ensure high purity of the final product.
化学反应分析
Types of Reactions
2,5-Dimethyl2,5-dimethylpyrrolidine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, often under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
科学研究应用
2,5-Dimethyl2,5-dimethylpyrrolidine-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of 2,5-dimethyl2,5-dimethylpyrrolidine-2,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the structure of the compound it is being used to synthesize.
相似化合物的比较
Similar Compounds
2,5-Dimethylpyrrolidine: A related compound used as a building block in organic synthesis.
2,5-Dimethylpyrrolidine-3-carboxylate: Another derivative with similar applications in medicinal chemistry.
Uniqueness
2,5-Dimethyl2,5-dimethylpyrrolidine-2,5-dicarboxylate is unique due to its specific structure and the presence of two carboxylate groups, which provide distinct reactivity and functionality compared to other similar compounds. This uniqueness makes it valuable in the synthesis of specialized molecules and in research applications where specific chemical properties are required.
属性
分子式 |
C10H17NO4 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC 名称 |
dimethyl 2,5-dimethylpyrrolidine-2,5-dicarboxylate |
InChI |
InChI=1S/C10H17NO4/c1-9(7(12)14-3)5-6-10(2,11-9)8(13)15-4/h11H,5-6H2,1-4H3 |
InChI 键 |
ANPXULRHRXWEJQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(N1)(C)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


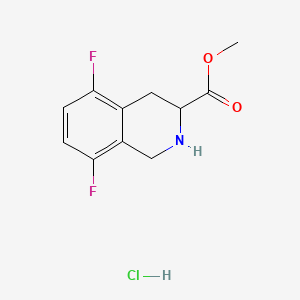
![Methyl 3-[5-(4-cyano-2-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B13549995.png)
![6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylicacid](/img/structure/B13550009.png)
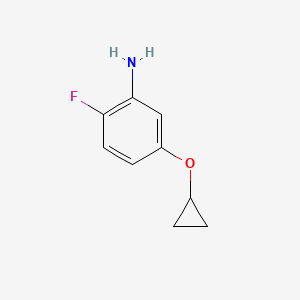
![Methyl 7-aminospiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13550025.png)
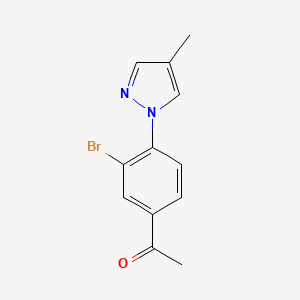
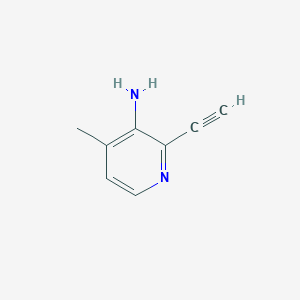
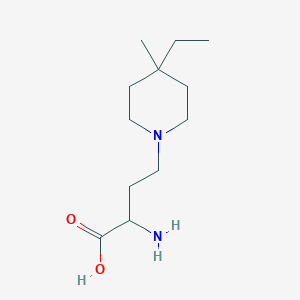

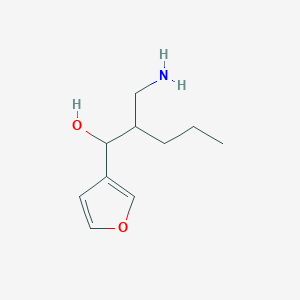

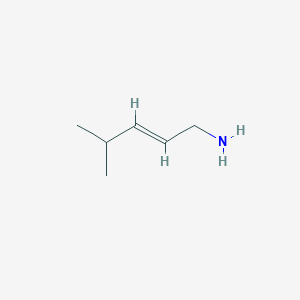
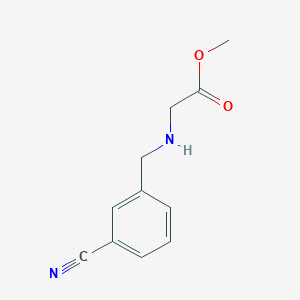
![1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B13550070.png)
